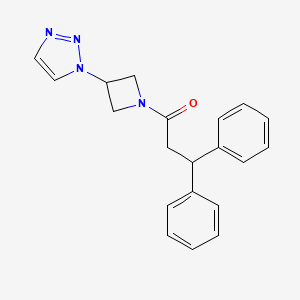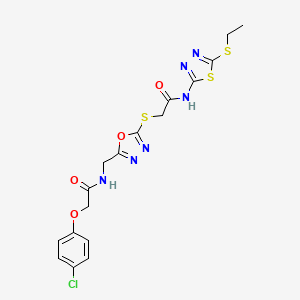
1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one" is a fluorinated pyrazole derivative. While the specific compound is not directly mentioned in the provided papers, similar structures such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been synthesized and characterized. These compounds are part of a broader class of pyrazole derivatives that have been explored for various applications, including their potential use in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was achieved through a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one . Similarly, the synthesis of difluoromethylated pyrazole derivatives has been reported using direct fluorination techniques, which provide a straightforward pathway to construct such compounds . These methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry . X-ray diffraction is also used to determine the crystal structure and confirm the spatial arrangement of the molecules . The presence of fluorine atoms in the structure can significantly influence the chemical properties and reactivity of these compounds due to the strong electronegativity of fluorine.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. For example, the presence of a difluoromethyl group can enhance the electrophilic character of the compound, potentially leading to reactions with nucleophiles . The reactivity of such compounds can be exploited in the design of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and photoluminescent properties, are influenced by their molecular structure . The introduction of fluorine atoms can alter these properties, making them more lipophilic or affecting their electronic characteristics . These properties are crucial for the potential application of these compounds in various fields, including materials science and drug development.
Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
Development of Functional Materials : The chemistry of derivatives like 2,6-di(pyrazol-1-yl)pyridine has led to the synthesis of multi-functional spin-crossover switches and the incorporation into biomedical sensors. These compounds have also been used in the self-assembly of functional soft materials and surface structures (Halcrow, 2014).
Biological Sensing and Catalysis : Similar compounds have been highlighted for their role in producing luminescent lanthanide compounds for biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Material Science
Magnetic and Photophysical Properties : Research has shown that these compounds can modulate magnetic and photophysical properties in 3d–4f and 4f–4f′ heterobimetallic complexes, which is crucial for applications in materials science and nanotechnology (Douib et al., 2022).
Single-Molecule Magnet Behaviors : The use of these compounds in dysprosium dinuclear complexes has demonstrated multiple single-molecule magnet behaviors, which are significant for developing new magnetic materials (Feng et al., 2015).
Optical and Electronic Applications
Phosphorescent OLEDs : These compounds have shown potential in the development of efficient synthesis for use in organic light-emitting diodes (OLEDs), highlighting their relevance in advanced electronic and display technologies (Malavolta et al., 2014).
Photoinduced Tautomerization : Studies have also delved into their photoinduced tautomerization properties, which can be applied in the development of advanced optical materials and sensors (Vetokhina et al., 2012).
Propriétés
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c1-8(15-5-2-4-13-15)9(16)14-6-3-10(11,12)7-14/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKKCAAZVPQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(F)F)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

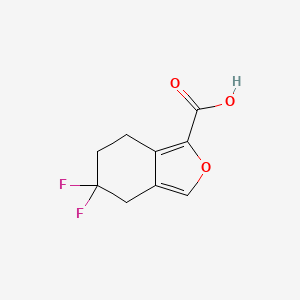
![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)

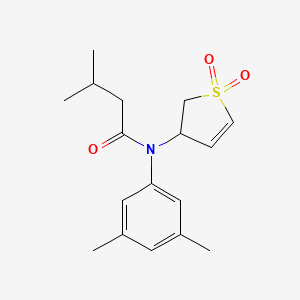
![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)


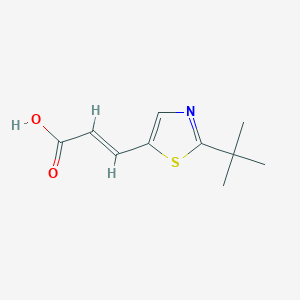
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
